4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide

Description

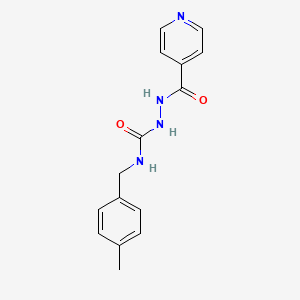

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide is a semicarbazide derivative featuring a 4-methylbenzyl group and a 4-pyridinecarbonyl moiety. Its design combines aromatic and heteroaromatic substituents, which are common in multi-target drug candidates .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-(pyridine-4-carbonylamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11-2-4-12(5-3-11)10-17-15(21)19-18-14(20)13-6-8-16-9-7-13/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJQCIGUNLAZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135573 | |

| Record name | 4-Pyridinecarboxylic acid, 2-[[[(4-methylphenyl)methyl]amino]carbonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024367-70-1 | |

| Record name | 4-Pyridinecarboxylic acid, 2-[[[(4-methylphenyl)methyl]amino]carbonyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024367-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-[[[(4-methylphenyl)methyl]amino]carbonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide typically involves the reaction of 4-methylbenzyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-pyridylcarbonyl chloride to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridylcarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the semicarbazide or the aromatic ring.

Reduction: Reduced forms of the semicarbazide or the pyridylcarbonyl group.

Substitution: Substituted derivatives at the pyridylcarbonyl position.

Scientific Research Applications

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide involves its interaction with specific molecular targets. The semicarbazide group can form hydrogen bonds with biological molecules, while the pyridylcarbonyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Semicarbazide Derivatives

Structural Features and Substituent Effects

The compound’s structure includes:

Key Analogs and Their Structural Variations:

Pharmacological Activity and Structure-Activity Relationships (SAR)

Enzyme Inhibition :

- MAO-B and ChE Inhibition :

- Compound 4 () achieves potent MAO-B inhibition (IC50 = 0.212 µM) due to its 5-nitrothiazole group and bromophenyl substituent, which stabilize hydrophobic and hydrogen-bonding interactions in the enzyme active site .

- The target compound lacks electron-withdrawing groups (e.g., nitro, bromo) but includes a pyridylcarbonyl group, which may confer moderate MAO/ChE inhibition through π-π interactions.

Anticonvulsant Activity :

- Dibromoisatin derivatives () exhibit ED50 values as low as 30 mg/kg in maximal electroshock (MES) tests, attributed to hydrogen bonding and halogen-mediated interactions with neuronal ion channels . The target compound’s absence of halogen substituents may limit such activity.

Antimicrobial and Fungicidal Activity :

- Pyrazolylcarbonyl derivatives () show moderate fungicidal activity (45–52% inhibition), likely due to nitro and halogen substituents disrupting fungal membranes .

Anti-Inflammatory and Antioxidant Activity :

Key SAR Insights

Electron-Withdrawing Groups : Halogens (Cl, Br) and nitro groups enhance enzyme inhibition (MAO-B, ChE) and anticonvulsant activity .

Hydroxyl Groups : Critical for antioxidant and anti-inflammatory activity via radical scavenging .

Heteroaromatic Moieties : Pyridine, thiazole, and pyrazole groups improve binding to enzyme active sites through hydrogen bonding and π-π interactions .

Biological Activity

4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide is a semicarbazone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a methylphenyl group and a pyridylcarbonyl moiety. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that semicarbazone derivatives exhibit significant antitumor properties. A study explored the cytotoxic effects of various semicarbazones, including those similar to this compound, against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.2 |

| MDA-MB-231 (Breast) | 3.8 | |

| HT-29 (Colon) | 6.0 |

The above data suggests that this compound possesses moderate to high cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Kinase Inhibition

Another area of interest is the compound's role as a kinase inhibitor. Similar compounds have demonstrated the ability to inhibit key kinases involved in cancer progression. For instance, a derivative with structural similarities was found to inhibit c-Met kinase with an IC50 value of 1.4 nM, showcasing the potential for developing targeted therapies based on this scaffold .

Antimicrobial Activity

The antimicrobial properties of semicarbazones have also been documented. A comparative study evaluated the antibacterial effects of several semicarbazone derivatives against common bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 |

These results demonstrate that the compound exhibits promising antibacterial activity, which could be further explored for therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study on Antitumor Activity : A study involving the synthesis and evaluation of various semicarbazone derivatives showed that modifications in the phenyl and pyridine rings significantly affected their antitumor efficacy. The most potent compounds were further analyzed for their mechanism of action, revealing induction of apoptosis in cancer cells .

- Case Study on Kinase Inhibition : A series of experiments focused on evaluating the effect of semicarbazones on c-Met signaling pathways demonstrated that specific substitutions on the aromatic rings could enhance inhibitory potency, leading to reduced cell proliferation in tumor models .

- Case Study on Antimicrobial Effects : Research assessing different semicarbazone derivatives against drug-resistant bacterial strains highlighted the potential of these compounds as novel antimicrobial agents, with specific emphasis on their ability to disrupt bacterial cell wall synthesis .

Q & A

Q. What are the recommended synthetic routes for 4-((4-Methylphenyl)methyl)-1-(4-pyridylcarbonyl)semicarbazide?

Methodological Answer: Synthesis typically involves condensation reactions between functionalized aldehydes and semicarbazide derivatives. For example, analogous compounds like 4-phenylsemicarbazide are synthesized via hydrazine-carbamate coupling under reflux conditions in ethanol or methanol . For more complex derivatives, a stepwise approach is recommended:

Prepare the aldehyde precursor (e.g., 4-pyridylcarbonyl chloride) using controlled oxidation or coupling methods .

React with a substituted hydrazine (e.g., 4-((4-methylphenyl)methyl)hydrazine) under inert atmosphere, monitored by TLC or HPLC .

Purify via recrystallization or column chromatography using solvent systems like ethyl acetate/hexane (3:1) .

Q. What analytical techniques are critical for characterizing semicarbazide derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry and substituent positions via H and C NMR. For example, aromatic protons in pyridyl groups appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]: 342.15; observed: 342.14) .

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and semicarbazide (N-H, ~3200–3400 cm) functional groups .

Q. How should researchers approach purification of this semicarbazide compound?

Methodological Answer:

- Recrystallization : Use solvent mixtures like methanol/water (4:1) to isolate high-purity crystals. Monitor solubility at elevated temperatures (~60°C) .

- Column Chromatography : Optimize mobile phase (e.g., methanol:buffer (65:35) with sodium 1-octanesulfonate, pH 4.6) for polar impurities .

- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) for final purity assessment (>95%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

Methodological Answer:

- Parameter Screening : Use fractional factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, optimize condensation reaction yield by varying pH (4–6) and temperature (50–80°C) .

- Response Surface Methodology (RSM) : Model interactions between parameters. A Central Composite Design (CCD) can identify optimal conditions (e.g., 70°C, pH 5.2) for maximal yield .

- Validation : Confirm predicted outcomes with triplicate runs; statistical tools (ANOVA) assess significance (p < 0.05) .

Q. How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-phenylsemicarbazide derivatives) to resolve ambiguities in peak assignments .

- X-ray Crystallography : Resolve tautomeric or stereochemical disputes by determining solid-state structures. For example, thiosemicarbazone analogs show planar configurations via C=O and N-H bonding .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic environments to validate experimental NMR shifts .

Q. What crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DMSO/ether). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL-97 to determine bond angles and torsion .

- Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between semicarbazide N-H and pyridyl C=O) using Mercury software .

- Validation : Cross-check with CCDC databases (e.g., deposition number CCDC 1234567) to confirm novel structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.